1-(3-Chlorophenyl)ethanamine

Organic Chemistry Purification Process Chemistry

1-(3-Chlorophenyl)ethanamine (CAS 24358-43-8) is a meta-chloro-substituted arylalkylamine with the molecular formula C8H10ClN and a molecular weight of 155.62 g/mol. This compound exists as a racemic mixture of (R)- and (S)-enantiomers and serves primarily as a chiral building block and intermediate in the synthesis of pharmaceuticals targeting the central nervous system (CNS).

Molecular Formula C8H10ClN
Molecular Weight 155.62 g/mol
CAS No. 24358-43-8
Cat. No. B130026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)ethanamine
CAS24358-43-8
Synonyms1-(3-Chlorophenyl)-1-ethanamine;  1-(3-Chlorophenyl)ethanamine;  3-Chloro-α-methylbenzenemethanamine;  m-Chloro-α-methylbenzylamine; 
Molecular FormulaC8H10ClN
Molecular Weight155.62 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)Cl)N
InChIInChI=1S/C8H10ClN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3
InChIKeyDQEYVZASLGNODG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chlorophenyl)ethanamine (CAS 24358-43-8): Procurement-Grade Arylalkylamine for CNS-Targeted Chemical Synthesis


1-(3-Chlorophenyl)ethanamine (CAS 24358-43-8) is a meta-chloro-substituted arylalkylamine with the molecular formula C8H10ClN and a molecular weight of 155.62 g/mol [1]. This compound exists as a racemic mixture of (R)- and (S)-enantiomers and serves primarily as a chiral building block and intermediate in the synthesis of pharmaceuticals targeting the central nervous system (CNS) [1]. As a liquid at room temperature with a predicted boiling point of 215.8±15.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm³ [1], it is handled under inert gas conditions to maintain stability .

1
Racemic intermediate for cost-effective CNS synthesis campaigns
2
Chiral resolution or asymmetric synthesis entry point
3
Liquid handling under inert gas for stability

1-(3-Chlorophenyl)ethanamine: Why Generic Substitution with Unsubstituted or Isomeric Analogs Fails in CNS Drug Development


While 1-(3-Chlorophenyl)ethanamine shares a core arylalkylamine structure with 1-phenylethanamine and its 2- and 4-chloro isomers, simple substitution is not feasible in research or production settings due to quantifiable differences in physicochemical properties and biological activity . The meta-chloro substitution significantly alters the compound's boiling point, density, and pKa compared to the unsubstituted analog, directly impacting purification protocols, formulation compatibility, and reaction kinetics . Furthermore, in the context of TAAR1 agonism, a key target for CNS disorders, the meta-chloro analog (as 2-(3-chlorophenyl)ethylamine) exhibits an EC50 of 189 nM, a quantifiable benchmark that distinguishes it from other positional isomers with potentially different potency or selectivity profiles [1]. These measurable differences underscore the necessity for precise, compound-specific procurement to ensure experimental reproducibility and successful synthesis campaigns.

Unsubstituted analog mismatch
Meta-chloro substitution shifts boiling point and pKa, altering purification and salt formation protocols.
Positional isomer density variance
Density difference vs. para isomer may affect biphasic separations and mixing behavior.
Biological activity not transferable
TAAR1 agonist potency differs from unsubstituted parent, compromising SAR studies if wrong scaffold used.

Quantitative Differentiation of 1-(3-Chlorophenyl)ethanamine (CAS 24358-43-8) vs. Key Analogs


Physicochemical Differentiation: Boiling Point Comparison of 1-(3-Chlorophenyl)ethanamine vs. 1-Phenylethanamine and Isomers

1-(3-Chlorophenyl)ethanamine exhibits a boiling point of 215.8±15.0 °C at 760 mmHg, which is significantly higher than the unsubstituted analog 1-phenylethanamine (183.0±9.0 °C at 760 mmHg) and slightly lower than the 4-chloro isomer (225.9±15.0 °C at 760 mmHg) [1]. The 2-chloro isomer has a comparable boiling point (217.4±15.0 °C at 760 mmHg) .

Boiling Point
Data to verify
215.8±15.0 °C (meta) vs. 183.0±9.0 °C (unsub.)
~33°C higher; affects distillation design
Predicted values; confirm experimentally
Organic Chemistry Purification Process Chemistry

Density Differential: 1-(3-Chlorophenyl)ethanamine vs. 1-(4-Chlorophenyl)ethanamine

The density of 1-(3-Chlorophenyl)ethanamine is reported as 1.1±0.1 g/cm³ (predicted), while its para isomer, 1-(4-Chlorophenyl)ethanamine, exhibits a higher density of 1.110 g/mL at 20 °C (lit.) [1].

Density
Data to verify
1.1±0.1 g/cm³ (predicted)
Slightly lower than para isomer (1.110 g/mL); impacts phase separations
Predicted vs. experimental; verify with actual lot
Formulation Process Chemistry Material Science

TAAR1 Agonist Activity: 2-(3-Chlorophenyl)ethylamine (a Close Structural Analog) Demonstrates Quantifiable Potency

The structurally similar 2-(3-chlorophenyl)ethylamine acts as an agonist at the human Trace Amine-Associated Receptor 1 (TAAR1) with an EC50 of 189 nM [1]. In contrast, 2-phenylethylamine, the unsubstituted parent compound, has a reported EC50 of approximately 106 nM [2].

TAAR1 EC50
Reported
189 nM (meta-Cl analog) vs. ~106 nM (unsub.)
~1.8-fold lower potency; guides SAR interpretation
Human TAAR1 cell assay; cross-study comparison
Neuroscience Pharmacology Drug Discovery

Commercial Availability and Purity: A Key Differentiator for Procurement

While 1-phenylethanamine is widely available, the racemic 1-(3-chlorophenyl)ethanamine (CAS 24358-43-8) is commonly supplied at a purity of 95% . In contrast, its enantiopure counterparts, (R)-1-(3-chlorophenyl)ethanamine (CAS 17061-53-9) and (S)-1-(3-chlorophenyl)ethanamine (CAS 68297-62-1), are typically offered with a minimum purity of 98-99% and enantiomeric excess (ee) of 98% or higher . The racemic mixture is significantly less expensive than the single enantiomers .

Purity & Cost
Data to verify
Racemic: 95% purity
Cost-effective vs. enantiopure (98-99% ee); supports early-stage campaigns
Supplier specifications; verify lot purity
Procurement Quality Control Chemical Synthesis

pKa Value as a Predictor of Reactivity and Salt Formation

The predicted pKa of 1-(3-chlorophenyl)ethanamine is 8.73±0.10 . This is distinct from 1-phenylethanamine, which has a reported pKa of approximately 9.4 [1].

pKa (Basicity)
Class-level
8.73±0.10 (pred.) vs. ~9.4 (unsub.)
Lower basicity alters protonation state and salt formation
Predicted; experimental confirmation recommended
Medicinal Chemistry Process Chemistry Formulation

High-Impact Application Scenarios for 1-(3-Chlorophenyl)ethanamine (CAS 24358-43-8)


Synthesis of CNS-Active Pharmaceuticals via Chiral Resolution

1-(3-Chlorophenyl)ethanamine serves as a cost-effective racemic starting material for the synthesis of enantiopure CNS drug candidates. Researchers can utilize classical resolution or asymmetric synthesis to access either the (R)- or (S)-enantiomer, each of which may exhibit distinct pharmacological profiles . The racemate's lower cost compared to pre-resolved enantiomers (as established in Section 3) makes it an attractive entry point for early-stage medicinal chemistry campaigns where chiral exploration is a key objective.

TAAR1 Agonist Scaffold Elaboration for Neuropsychiatric Disorders

Given the established TAAR1 agonist activity of its close structural analog, 2-(3-chlorophenyl)ethylamine (EC50 = 189 nM) [1], 1-(3-chlorophenyl)ethanamine is a privileged scaffold for designing novel TAAR1 modulators. This receptor is implicated in schizophrenia, depression, and addiction. The compound can be elaborated to improve potency, selectivity, and pharmacokinetic properties, with the quantitative baseline from the analog guiding SAR interpretation.

Process Optimization and Scale-Up in Fine Chemical Manufacturing

The well-defined boiling point (215.8±15.0 °C) and density (1.1±0.1 g/cm³) of 1-(3-chlorophenyl)ethanamine provide critical parameters for designing efficient purification processes, such as fractional distillation [2]. Its predicted pKa (8.73) also informs salt selection and crystallization strategies, enabling robust, scalable manufacturing routes for this versatile building block.

Building Block for Calcium-Sensing Receptor (CaSR) Modulators

Patents, such as US20110178133, disclose the use of arylalkylamine derivatives as calcium-sensing receptor (CaSR) modulators [3]. The 1-(3-chlorophenyl)ethanamine core is a structural component in this chemical space, providing a starting point for the synthesis of novel calcimimetic or calcilytic agents for treating disorders of calcium homeostasis.

Application
Selection Property
Validation Focus
Chiral resolution for CNS candidates
Racemic cost advantage
Post-resolution enantiomeric excess
TAAR1 scaffold elaboration (neuropsychiatric research)
Meta-chloro TAAR1-active chemotype
Potency and selectivity at TAAR1
Process scale-up and distillation design
Defined boiling point and density
Purification efficiency and salt formation
CaSR modulator synthesis (calcium homeostasis research)
Arylalkylamine core for CaSR space
Calcium-sensing activity assay

Technical Documentation Hub

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37 linked technical documents
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